1-Bromo-4-chloro-2,5-difluorobenzene
Overview
Description
1-Bromo-4-chloro-2,5-difluorobenzene is a polyhalogenated benzene derivative with the molecular formula C6H2BrClF2 and a molecular weight of 227.43 g/mol . This compound is characterized by the presence of bromine, chlorine, and two fluorine atoms attached to a benzene ring, making it a valuable intermediate in organic synthesis and various industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Bromo-4-chloro-2,5-difluorobenzene can be synthesized through several methods. One common approach involves the halogenation of 1,4-difluorobenzene. This process typically uses bromine and chlorine sources under controlled conditions to achieve selective substitution at the desired positions . Another method involves the use of N-bromosuccinimide (NBS) and triphenylphosphine dibromide for bromination and chlorination reactions, respectively .
Industrial Production Methods: Industrial production of this compound often involves large-scale halogenation reactions using automated reactors to ensure precise control over reaction conditions. The use of catalysts and optimized reaction parameters helps in achieving high yields and purity of the final product .
Chemical Reactions Analysis
Types of Reactions: 1-Bromo-4-chloro-2,5-difluorobenzene undergoes various chemical reactions, including:
Electrophilic Aromatic Substitution: This compound can participate in electrophilic aromatic substitution reactions, where the bromine or chlorine atoms can be replaced by other electrophiles.
Nucleophilic Aromatic Substitution: The fluorine atoms in the compound make it susceptible to nucleophilic aromatic substitution reactions, especially under basic conditions.
Coupling Reactions: It can undergo Suzuki coupling reactions with arylboronic acids to form biphenyl derivatives.
Common Reagents and Conditions:
Electrophilic Aromatic Substitution: Common reagents include bromine, chlorine, and various electrophiles under acidic conditions.
Nucleophilic Aromatic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents are commonly used.
Coupling Reactions: Palladium catalysts and bases like potassium carbonate are typically employed in Suzuki coupling reactions.
Major Products Formed:
Electrophilic Aromatic Substitution: Substituted benzene derivatives with different electrophiles.
Nucleophilic Aromatic Substitution: Fluorine-substituted benzene derivatives.
Coupling Reactions: Biphenyl derivatives with various substituents.
Scientific Research Applications
1-Bromo-4-chloro-2,5-difluorobenzene has diverse applications in scientific research:
Chemistry: It serves as a key intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: The compound is used in the development of bioactive molecules and probes for biological studies.
Medicine: It is involved in the synthesis of potential drug candidates and therapeutic agents.
Industry: The compound is utilized in the production of agrochemicals, dyes, and specialty chemicals.
Mechanism of Action
The mechanism of action of 1-Bromo-4-chloro-2,5-difluorobenzene in chemical reactions involves the formation of reactive intermediates such as benzenonium ions during electrophilic aromatic substitution . These intermediates undergo further transformations to yield substituted benzene derivatives. In nucleophilic aromatic substitution, the compound forms a Meisenheimer complex, which then eliminates a leaving group to form the final product .
Comparison with Similar Compounds
1-Bromo-4-chloro-2-fluorobenzene: Similar structure but with one less fluorine atom.
1,4-Dibromo-2,5-difluorobenzene: Contains two bromine atoms instead of one bromine and one chlorine.
1-Bromo-2-chloro-4-fluorobenzene: Different substitution pattern on the benzene ring.
Uniqueness: 1-Bromo-4-chloro-2,5-difluorobenzene is unique due to its specific substitution pattern, which imparts distinct reactivity and selectivity in chemical reactions. The presence of both bromine and chlorine atoms, along with two fluorine atoms, makes it a versatile intermediate for various synthetic applications .
Properties
IUPAC Name |
1-bromo-4-chloro-2,5-difluorobenzene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H2BrClF2/c7-3-1-6(10)4(8)2-5(3)9/h1-2H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QVXGDUWCYGGRHC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CC(=C1Cl)F)Br)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H2BrClF2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70632059 | |
Record name | 1-Bromo-4-chloro-2,5-difluorobenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70632059 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
227.43 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
172921-33-4 | |
Record name | 1-Bromo-4-chloro-2,5-difluorobenzene | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=172921-33-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-Bromo-4-chloro-2,5-difluorobenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70632059 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.